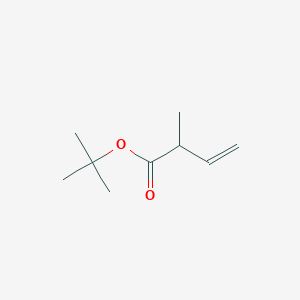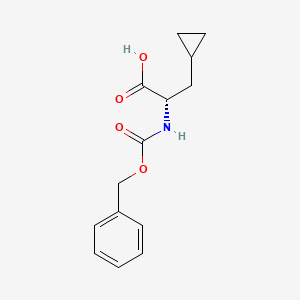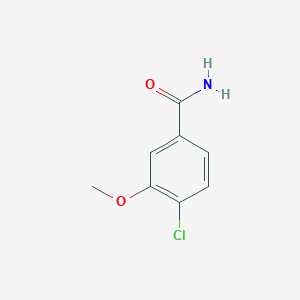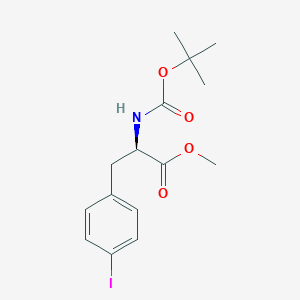
3-(Diethylamino)prop-2-enenitrile
Übersicht
Beschreibung
3-(Diethylamino)prop-2-enenitrile is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol. It is a derivative of coumarin and was synthesized as a result of the search for new Michael type addition sensors based on coumarins .
Synthesis Analysis
The synthesis of 3-(Diethylamino)prop-2-enenitrile was achieved with commercial substrates . The reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile resulted in fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles due to cyclization of the intermediate 2-(phenylcarbonyl)-3 .Molecular Structure Analysis
The InChI code for 3-(Diethylamino)prop-2-enenitrile is 1S/C7H14N2/c1-3-9(4-2)7-5-6-8/h3-5,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile gave fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles due to cyclization of the intermediate 2-(phenylcarbonyl)-3 . This reaction proceeded through a tert-amino effect mechanism .Physical And Chemical Properties Analysis
3-(Diethylamino)prop-2-enenitrile is a liquid at room temperature . Its spectral properties were investigated by steady state analysis (absorption and fluorescence measurements) and time-resolved analysis (fluorescence lifetime measurements) .Wissenschaftliche Forschungsanwendungen
Fluorescence Studies
The compound “3-(Diethylamino)prop-2-enenitrile” has been used in fluorescence studies . It has been found to exhibit strong emission with high fluorescence quantum yield and superior photostability . The spectral properties of this compound were investigated by steady state analysis (absorption and fluorescence measurements) and time-resolved analysis (fluorescence lifetime measurements) .
Solvent Interaction Studies
The effect of a water-methanol mixture on the photophysical properties of the “3-(Diethylamino)prop-2-enenitrile” molecule was analyzed . With increasing volumetric fraction of water, the intensity of absorbance and fluorescence was strongly reduced . Interestingly, water, which is usually a quencher, in this case caused an increase in the quantum yield .
Sensor Development
This compound has been used in the development of new Michael type addition sensors based on coumarins . The derivative of coumarin, “(E)-3-[7-(diethyloamino)-2-oxo-chromen-3yl]-2-(tiophene-2-carbonyl)prop-2-enenitrile” (NOSQ), was synthesized with commercial substrates as a result of the search for new sensors .
Density Functional Theory (DFT) Calculations
DFT calculations have been performed on this compound to understand its interaction with the solvent . The calculations and experimental data remained in agreement and showed that the interaction between the “3-(Diethylamino)prop-2-enenitrile” molecule and the solvent affects the appearance of the new conformer .
Zukünftige Richtungen
The future directions for 3-(Diethylamino)prop-2-enenitrile could involve further exploration of its photophysical properties and potential applications. As a derivative of coumarin, it may find use in various fields where coumarin derivatives are commonly used, such as laser dyes, optical brighteners, or biological markers .
Wirkmechanismus
Target of Action
It is a derivative of coumarin, which has numerous applications and targets . Some coumarin derivatives are biologically active substances like naturally occurring anticoagulant substance dicumarol .
Mode of Action
It is synthesized as a result of the search for new michael type addition sensors based on coumarins . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.
Biochemical Pathways
Coumarin derivatives, which 3-(diethylamino)prop-2-enenitrile is a part of, are known to affect various biochemical pathways .
Pharmacokinetics
The spectral properties of this compound have been investigated .
Result of Action
It is known that the compound exhibits strong emission with high fluorescence quantum yield .
Action Environment
The action of 3-(Diethylamino)prop-2-enenitrile is influenced by the environment. For instance, the effect of a water-methanol mixture on the photophysical properties of the molecule was analyzed. With an increasing volumetric fraction of water, the intensity of absorbance and fluorescence was strongly reduced .
Eigenschaften
IUPAC Name |
3-(diethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSHTDLKVJASIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708603 | |
| Record name | 3-(Diethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)prop-2-enenitrile | |
CAS RN |
2141-54-0 | |
| Record name | 3-(Diethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

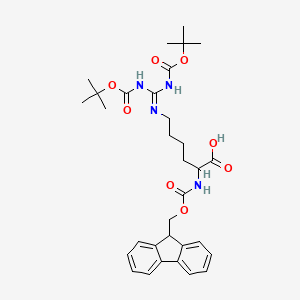
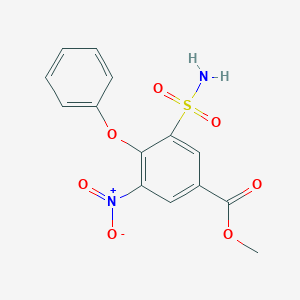
![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)
